(1R,3S)-3-aminocyclohexan-1-ol hydrochloride
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Overview
Description
(1R,3S)-3-aminocyclohexan-1-ol hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is an alcohol derivative and can be used as a pharmaceutical intermediate. The compound is known for its high optical purity and stable quality, making it suitable for large-scale industrial production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-3-aminocyclohexan-1-ol hydrochloride involves an asymmetric cycloaddition reaction with cyclopentadiene using a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This method builds two chiral centers of the target product. The N-acylhydroxylamine compound can be obtained by a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .
Industrial Production Methods
The raw materials for this route are widely available, cheap, and easy to obtain, effectively reducing the costs of raw materials. The preparation method features a reasonable route, simple operation, and mild reaction conditions, making it highly efficient for industrial production. The method also boasts good stereoselectivity, resulting in a product with high optical purity and stable quality .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-aminocyclohexan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where the amino group or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohol derivatives, ketones, aldehydes, and substituted cyclohexane compounds .
Scientific Research Applications
(1R,3S)-3-aminocyclohexan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and the preparation of complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is used in the development of pharmaceutical drugs, particularly for treating conditions like rheumatoid arthritis and psoriasis.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (1R,3S)-3-aminocyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-aminocyclopentanol hydrochloride: Similar in structure but with a cyclopentane ring instead of a cyclohexane ring.
(1R,3S)-3-aminocycloheptanol hydrochloride: Similar in structure but with a cycloheptane ring.
(1R,3S)-3-aminocyclooctanol hydrochloride: Similar in structure but with a cyclooctane ring.
Uniqueness
(1R,3S)-3-aminocyclohexan-1-ol hydrochloride is unique due to its high optical purity and stable quality, making it highly suitable for industrial production. Its specific chiral centers also provide distinct advantages in stereoselective synthesis and pharmaceutical applications .
Properties
CAS No. |
1849594-88-2 |
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Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
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